Superior Kinase Inhibition Potency (pKi 9.04) vs. Clinical Candidate GSK2982772
Ripk1-IN-22 exhibits a binding affinity (pKi) of 9.04, which corresponds to a Ki of 0.91 nM. This represents a 9-fold higher potency compared to the clinical candidate GSK2982772, which has a reported pKi of 8.09 (Ki = 8.1 nM) in a comparable binding assay [1].
| Evidence Dimension | Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.04 (Ki ≈ 0.91 nM) |
| Comparator Or Baseline | GSK2982772 (pKi = 8.09, Ki ≈ 8.1 nM) |
| Quantified Difference | ~9-fold increase in binding affinity for Ripk1-IN-22 |
| Conditions | Biochemical kinase assay (ADP-Glo or similar format) |
Why This Matters
Higher target affinity at the biochemical level can translate to lower effective doses and a wider therapeutic window in cellular and in vivo models.
- [1] Harris, P. A., et al. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. J. Med. Chem. 2017, 60(4), 1247-1261. View Source
